molecular formula C9H11NO B7975964 3-(Cyclopropylmethoxy)pyridine

3-(Cyclopropylmethoxy)pyridine

Cat. No.: B7975964
M. Wt: 149.19 g/mol
InChI Key: QPICKTJZTHHUEX-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)pyridine is a valuable chemical building block in medicinal chemistry and drug discovery research. Its structure, featuring a pyridine ring and a cyclopropylmethoxy side chain, is frequently employed in the synthesis of more complex, biologically active molecules. Scientific literature shows that this core substructure is present in compounds investigated as preferential cannabinoid 2 (CB2) receptor agonists . Furthermore, the cyclopropylmethoxy-pyridine motif is utilized in patented compounds designed as TRPC6 inhibitors, highlighting its application in developing potential therapies for renal, respiratory, and cardiovascular diseases . The cyclopropylmethoxy group often adopts an extended conformation, contributing to the molecule's overall geometry and interaction with biological targets . As a versatile intermediate, it is instrumental in constructing molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(6-10-5-1)11-7-8-3-4-8/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPICKTJZTHHUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Cyclopropylmethoxy Pyridine and Analogous Structures

Strategic Approaches to the Pyridine (B92270) Core Synthesis

The construction of the pyridine ring is a foundational aspect of organic synthesis, with numerous methods developed to create this key heterocyclic scaffold. chemrxiv.orgijpsonline.comnumberanalytics.com These strategies range from classical condensation reactions to modern metal-catalyzed processes.

Direct Annulation and Cycloisomerization Reactions for Pyridine Derivatives

Direct annulation and cycloisomerization reactions represent efficient and atom-economical approaches to pyridine synthesis. Annulation reactions involve the formation of a ring onto a pre-existing structure. ijpsonline.com A notable example is the one-step conversion of N-vinyl and N-aryl amides into their corresponding pyridine and quinoline (B57606) derivatives. This transformation is achieved by activating the amide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile like an alkyne or enol ether, which then undergoes annulation to form the pyridine ring. organic-chemistry.org This method offers broad functional group compatibility and proceeds under mild conditions. organic-chemistry.org

Cycloisomerization reactions, on the other hand, involve the intramolecular rearrangement of a linear precursor to form a cyclic product. Ruthenium-catalyzed cycloisomerization of 3-azadienynes is a powerful method for synthesizing substituted pyridines. mit.eduresearchgate.net This process typically involves the initial formation of a trimethylsilyl (B98337) alkynyl imine from an amide, followed by a ruthenium-catalyzed protodesilylation and subsequent cycloisomerization to yield the pyridine or quinoline scaffold. researchgate.net

Reaction TypeKey ReactantsReagents/CatalystsProductRef
Direct AnnulationN-vinyl/N-aryl amides, π-nucleophiles (alkynes, enol ethers)Tf₂O, 2-chloropyridinePyridines, Quinolines organic-chemistry.org
CycloisomerizationN-vinyl/N-aryl amidesTrimethylsilyl alkynyl imines, Ruthenium catalystPyridines, Quinolines researchgate.net

Multi-component Reaction Paradigms for Pyridine Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of each component, offer significant advantages in terms of efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of pyridine and related heterocyclic scaffolds. nih.govresearchgate.net

The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent MCR for synthesizing imidazo[1,2-a]pyridines, which can be considered functionalized pyridine analogs. mdpi.com This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like Yb(OTf)₃. mdpi.combeilstein-journals.org The versatility of MCRs allows for the generation of diverse molecular scaffolds by modifying the initial reactants. nih.gov For instance, the use of different aldehydes and isocyanides in the GBB reaction leads to a wide array of substituted imidazo[1,2-a]pyridines. beilstein-journals.org

Another paradigm in ring construction involves a new way of designing synthesis strategies based on integer partitioning to visualize and enumerate all possible ways to construct a ring from two, three, or four components. beilstein-journals.org This approach can lead to the discovery of novel and greener MCRs for synthesizing various heterocyclic rings, including pyridines. beilstein-journals.org

Catalytic Approaches in Pyridine Ring Formation

Catalysis plays a pivotal role in modern organic synthesis, and the formation of the pyridine ring is no exception. acsgcipr.orgnumberanalytics.com Transition metal catalysts, in particular, have enabled the development of highly efficient and selective methods for pyridine synthesis. numberanalytics.com

Metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles offer a convergent route to pyridine rings, although they can be enthalpically and entropically disfavored. acsgcipr.org Transition metal catalysis provides lower energy pathways for these transformations. acsgcipr.org For example, ruthenium(II) and iron catalysts have been employed in the synthesis of pyridines from alkynes and other simple building blocks. acsgcipr.org

Copper-catalyzed reactions have also emerged as a powerful tool. For instance, the copper(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates leads to functionalized indolizine (B1195054) derivatives, demonstrating the activation of the pyridine ring itself. acs.org Furthermore, copper-catalyzed C–H functionalization of pyridines with vinyl azides provides an efficient route to imidazo[1,2-a]pyridines. beilstein-journals.org

Heterogeneous catalysis, utilizing solid-supported catalysts like zeolites and metal-organic frameworks (MOFs), offers advantages in terms of catalyst recyclability and process sustainability. numberanalytics.com These catalysts have been explored for pyridine synthesis through reactions such as alkylation and acylation. numberanalytics.com Biocatalysis, using enzymes, is also a growing area, with research focused on discovering enzymatic pathways for pyridine ring formation from renewable biomass sources. ukri.org

Installation of the Cyclopropylmethoxy Moiety

Once the pyridine core is synthesized, the next crucial step is the introduction of the cyclopropylmethoxy group. This is typically achieved through etherification or alkylation strategies.

Etherification and Alkylation Strategies for Cyclopropylmethoxy Functionalization

The Williamson ether synthesis is a classic and widely used method for forming ethers. In the context of 3-(cyclopropylmethoxy)pyridine, this would involve the reaction of 3-hydroxypyridine (B118123) with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the hydroxyl group of 3-hydroxypyridine, forming a pyridinolate anion that then acts as a nucleophile, displacing the halide from the cyclopropylmethyl halide to form the desired ether. escholarship.org

Alkylation of a suitable precursor is another common strategy. For instance, the alkylation of 3-hydroxy-4-halogenated benzaldehyde (B42025) with cyclopropylmethyl bromide is a key step in the synthesis of related compounds. Similarly, the attachment of the cyclopropylmethoxy group to 3,4-dihydroxybenzaldehyde (B13553) has been reported using (bromomethyl)cyclopropane (B137280) and a base like potassium carbonate in DMF. acs.org These methods highlight the general applicability of alkylation for installing the cyclopropylmethoxy group onto various aromatic scaffolds.

StrategyReactantsReagents/ConditionsProduct MoietyRef
Williamson Ether Synthesis3-Hydroxypyridine, Cyclopropylmethyl halideBase (e.g., NaH, K₂CO₃)This compound escholarship.org
Alkylation3,4-Dihydroxybenzaldehyde, (Bromomethyl)cyclopropaneK₂CO₃, DMF3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde acs.org
Alkylation3-Hydroxy-4-halogenated benzaldehyde, Cyclopropylmethyl bromideBase3-(Cyclopropylmethoxy)-4-halogenated benzaldehyde

Synthesis of Specific this compound Precursors and Analogues

The synthesis of specific precursors is often necessary for the final assembly of the target molecule. For example, the synthesis of 2-bromo-3-(cyclopropylmethoxy)pyridine (B1374961) can be achieved by brominating this compound with a brominating agent like N-bromosuccinimide (NBS). Alternatively, one could start with 2-bromo-3-hydroxypyridine (B45599) and then perform an alkylation with a cyclopropylmethyl halide to introduce the ether functionality. This brominated analog serves as a versatile intermediate for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions.

Regioselective Functionalization of the Pyridine Ring

The precise introduction of functional groups onto the pyridine scaffold is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from simple precursors.

C-H Functionalization Strategies for Pyridine Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyridine ring, avoiding the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with rhodium and palladium, has been instrumental in achieving high regioselectivity in these transformations.

Rhodium-catalyzed C-H activation has been successfully employed for the alkylation of pyridine derivatives. For instance, the reaction of 2-phenylpyridine (B120327) with diazoalkanes in the presence of a rhodium catalyst leads to the selective alkylation at the ortho-position of the phenyl ring, directed by the pyridine nitrogen. nih.gov While direct C-H alkoxylation of the pyridine ring at the C-3 position is less common, palladium catalysis offers a promising avenue. Palladium-catalyzed meta-C-H alkoxylation of arenes has been demonstrated using a norbornene mediator, which could potentially be adapted for pyridine substrates. nih.gov This method involves the reversal of polarity of the alcohol nucleophile, enabling its addition to the C-H bond. nih.gov Such a strategy could foreseeably be applied to the synthesis of this compound from pyridine and cyclopropylmethanol. The reaction would likely proceed via a palladium/norbornene catalytic system, with a hypervalent iodine reagent to facilitate the polarity reversal of the alcohol.

Catalyst SystemPyridine SubstrateReagentProductRegioselectivityYield
Pd(OAc)₂ / L-norbornenePyridineCyclopropylmethanolThis compoundmeta (C-3)Moderate to High (Projected)
[RhCp*Cl₂]₂2-PhenylpyridineTrimethylsilyldiazomethane2-(2-Methylphenyl)pyridineortho (to Pyridyl)Up to 98% nih.gov

This table presents a projected application of a known methodology to the synthesis of the target compound, alongside a documented example of a related transformation.

Chemo-Enzymatic Synthesis for Enantiopure Cyclopropylmethoxy-Containing Derivatives

The integration of enzymatic methods with chemical synthesis provides a powerful toolkit for the preparation of enantiomerically pure compounds. Enzymes, with their inherent stereoselectivity, can be used to resolve racemic mixtures or desymmetrize prochiral substrates, yielding valuable chiral building blocks.

For structures containing both a pyridine ring and a stereocenter, such as analogous secondary alcohols, lipase-catalyzed kinetic resolution is a highly effective strategy. A study on the resolution of racemic 1-(2-pyridyl)ethanols demonstrated that Candida antarctica lipase (B570770) (CAL) can efficiently catalyze the asymmetric acetylation with vinyl acetate (B1210297). acs.org This process yields the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity. acs.org This methodology could be applied to a hypothetical precursor like 1-cyclopropyl-1-(pyridin-3-yl)methanol to separate its enantiomers, which could then be used in further synthetic steps.

EnzymeSubstrateAcylating AgentProductsEnantiomeric Excess (ee)
Candida antarctica Lipase (CAL)1-(2-Pyridyl)ethanolVinyl Acetate(R)-1-(2-Pyridyl)ethyl acetate and (S)-1-(2-Pyridyl)ethanol>99% for both acs.org

Furthermore, recent advancements have shown the power of engineered enzymes in creating complex chiral molecules containing both pyridine and cyclopropane (B1198618) rings. An engineered myoglobin (B1173299) variant has been utilized for the asymmetric cyclopropanation of olefins using a diazo-based carbene precursor. utdallas.edu This biocatalytic approach was successfully used to synthesize a 2-pyridyl substituted cyclopropane with excellent diastereoselectivity and enantioselectivity. utdallas.edu This demonstrates the potential of chemo-enzymatic methods to construct intricate chiral scaffolds that feature the core components of cyclopropylmethoxy-pyridine derivatives.

BiocatalystSubstrateCarbene PrecursorProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Engineered MyoglobinStyreneEthyl α-diazo(2-pyridyl)acetateEthyl 2-phenyl-1-(pyridin-2-yl)cyclopropane-1-carboxylate>95:5 utdallas.edu>99% utdallas.edu

These chemo-enzymatic strategies, including kinetic resolution and asymmetric synthesis, are invaluable for accessing enantiopure derivatives that are crucial in various fields of chemical research. The high selectivity and mild reaction conditions associated with enzymatic transformations make them a sustainable and efficient alternative to purely chemical methods.

Comprehensive Spectroscopic and Structural Elucidation of 3 Cyclopropylmethoxy Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon nuclei.

The ¹H NMR spectrum of 3-(Cyclopropylmethoxy)pyridine is predicted to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopropylmethoxy substituent. The electron-withdrawing nature of the nitrogen atom and the electron-donating ether group significantly influence the chemical shifts of the aromatic protons. pitt.edu Protons in the ortho (H-2, H-4) and para (H-6) positions to the nitrogen in an unsubstituted pyridine ring typically appear far downfield (δ 8.6-7.4 ppm). hmdb.ca The presence of the 3-alkoxy group is expected to shift these signals, particularly those of the nearby H-2 and H-4 protons.

The aliphatic protons of the cyclopropylmethoxy group appear in the upfield region of the spectrum. The methylene (B1212753) protons (-O-CH₂) are adjacent to an oxygen atom, which deshields them, causing them to resonate further downfield than typical aliphatic protons. oregonstate.edu The cyclopropyl (B3062369) protons themselves are known for their characteristic upfield shifts due to the ring's unique electronic structure.

Based on data from analogous structures such as 3-methoxypyridine (B1141550) and compounds containing the cyclopropylmethoxy moiety, the following ¹H NMR data are predicted. acs.orgchemicalbook.com

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~8.3 - 8.2Doublet (d) or Doublet of Doublets (dd)
H-6~8.2 - 8.1Doublet (d) or Doublet of Doublets (dd)
H-4~7.3 - 7.2Doublet of Doublets (dd)
H-5~7.2 - 7.1Doublet of Doublets (dd)
-O-CH ₂-~3.9 - 3.8Doublet (d)
-CH₂-CH -~1.4 - 1.2Multiplet (m)
-CH-CH ₂ (cis)~0.7 - 0.6Multiplet (m)
-CH-CH ₂ (trans)~0.4 - 0.3Multiplet (m)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In pyridine, the carbon atoms ortho (C-2, C-6) and para (C-4) to the nitrogen are significantly deshielded. hmdb.catestbook.com The substitution at C-3 with the electron-donating cyclopropylmethoxy group will cause this carbon to shift significantly downfield due to the direct attachment to oxygen, while also influencing the shifts of the other ring carbons.

The carbon signals for the cyclopropylmethoxy group are expected in the aliphatic region of the spectrum. The ether-linked methylene carbon (-O-CH₂) will be the most downfield of this group, followed by the methine carbon and then the cyclopropyl methylene carbons.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~155
C-2~141
C-6~147
C-4~124
C-5~121
-O-C H₂-~74
-CH₂-C H-~11
-CH-C H₂~4

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin couplings. ceitec.cz For this compound, a COSY spectrum would be expected to show cross-peaks confirming the connectivity of adjacent protons. researchgate.net Key correlations would include:

Coupling between the aromatic protons H-4 and H-5, and between H-5 and H-6.

Coupling between the methylene protons of the ether (-O-CH₂) and the methine proton of the cyclopropyl ring (-CH-).

Correlations among the three distinct protons on the cyclopropyl ring.

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments reveal one-bond (HSQC) and multiple-bond (HMBC) correlations between protons and carbons. An HSQC spectrum would link each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra. An HMBC spectrum would show correlations over two to three bonds, which is critical for piecing together the molecular fragments. For instance, an HMBC experiment would show a correlation from the H-2 and H-4 protons to the C-3 carbon, and from the -O-CH₂ protons to the C-3 carbon of the pyridine ring, confirming the ether linkage at the correct position. rsc.org

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

The FTIR spectrum of this compound is expected to display several characteristic absorption bands corresponding to the vibrations of its constituent parts. The pyridine ring gives rise to a series of skeletal vibrations, while the cyclopropylmethoxy group has distinct C-H and C-O stretching frequencies. researchgate.netresearchgate.net

Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H StretchAromatic (Pyridine)
~3000 - 2850C-H StretchAliphatic (Cyclopropylmethoxy)
~1600 - 1580C=N StretchPyridine Ring
~1575 - 1430C=C StretchPyridine Ring
~1470 - 1450CH₂ ScissoringAliphatic
~1260 - 1200Asymmetric C-O-C StretchAryl-Alkyl Ether
~1050 - 1020Symmetric C-O-C StretchAryl-Alkyl Ether
~900 - 675C-H Out-of-Plane BendingAromatic (Pyridine)

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar, symmetric vibrations. mdpi.com For this compound, the Raman spectrum would be valuable for confirming the vibrations of the pyridine ring and the hydrocarbon framework of the substituent. The most intense bands in the Raman spectra of pyridine derivatives are typically the symmetric ring "breathing" modes. researchgate.net

Predicted Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H StretchAromatic (Pyridine)
~1600 - 1570Ring StretchPyridine Ring
~1035Ring Breathing (Trigonal)Pyridine Ring
~1005Symmetric Ring BreathingPyridine Ring

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound, specifically its interaction with ultraviolet and visible light, are dictated by the electronic transitions within the pyridine ring, modulated by the cyclopropylmethoxy substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of pyridine and its derivatives is characterized by distinct absorption bands arising from π → π* and n → π* electronic transitions. For pyridine itself, absorption maxima are typically observed around 202 nm and 254 nm. sielc.com The spectrum of pyridine displays a prominent band around 270 nm, which is attributed to an electronic transition from the highest occupied molecular orbital (HOMO), involving π C−C and the nitrogen lone pair (n), to the lowest unoccupied molecular orbital (LUMO), which is a π* orbital of the C-C bonds. researchgate.net

For this compound, the ether linkage at the 3-position is expected to act as an auxochrome, potentially causing a slight bathochromic (red) or hypsochromic (blue) shift of these absorption bands. The oxygen atom's lone pairs can participate in n → π* transitions, although these are often weak. The dominant absorptions will likely remain the π → π* transitions of the pyridine ring. The precise absorption maxima (λmax) for this compound are not widely reported in the literature, but can be expected to be in the range typical for alkoxypyridines.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (nm)Notes
π → π200 - 280Strong absorption, characteristic of the pyridine aromatic system.
n → π270 - 350Weaker absorption, involving the nitrogen lone pair and oxygen lone pairs.

Note: This table is based on general principles of UV-Vis spectroscopy for pyridine derivatives and is for illustrative purposes.

Fluorescence Spectroscopy Applications

Many pyridine derivatives exhibit fluorescence, and this property is highly sensitive to the nature and position of substituents. The introduction of a hydroxymethyl group, for instance, has been shown to enhance fluorescence intensity in imidazo[1,2-a]pyridines. nih.gov Generally, electron-donating groups can increase the fluorescence quantum yield of pyridine-based fluorophores. ijrpr.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. The molecular formula for this compound is C₉H₁₁NO, corresponding to a molecular weight of approximately 149.19 g/mol .

Upon electron ionization, the molecule will form a molecular ion (M⁺•) at m/z 149. The fragmentation of this ion is expected to follow pathways characteristic of both ethers and pyridines. Key fragmentation processes would likely include:

Alpha-cleavage at the ether linkage, leading to the loss of a cyclopropyl radical (•C₃H₅) to form a stable oxonium ion, or cleavage of the C-O bond.

Loss of the entire cyclopropylmethoxy group to give a pyridinol-like fragment.

Fragmentation of the cyclopropyl ring , which can rearrange to an allyl radical.

Cleavage of the pyridine ring , a more complex process that can lead to a variety of smaller charged fragments.

A plausible major fragmentation pathway would involve the cleavage of the bond between the methylene group and the cyclopropyl ring, leading to the formation of a stable pyridyl-methoxymethyl cation.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentFragmentation Pathway
149[C₉H₁₁NO]⁺•Molecular Ion
108[C₆H₆NO]⁺Loss of cyclopropyl radical (•C₃H₅)
94[C₅H₄NOH]⁺•Rearrangement and loss of C₄H₇•
78[C₅H₄N]⁺Loss of •OCH₂C₃H₅

Note: This table represents predicted fragmentation patterns based on the general principles of mass spectrometry and has not been experimentally confirmed for this specific compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a crystal structure for this compound itself is not publicly available, analysis of derivatives provides significant insight into its likely solid-state conformation and packing.

Elucidation of Conformational Features

Studies on a related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, reveal that the 3-(cyclopropylmethoxy) side chain adopts an extended conformation. nih.govijrpr.com This suggests that the bond between the ether oxygen and the methylene group, and the bond between the methylene group and the cyclopropyl ring, are likely to be in a trans or anti-periplanar arrangement to minimize steric hindrance. The cyclopropane (B1198618) ring itself has a defined geometry which would be maintained in the crystal structure.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to investigate and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org This method involves partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice). The resulting Hirshfeld surface provides a visual and quantitative representation of intermolecular contacts.

In the crystallographic study of a closely related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, which contains the this compound moiety, a detailed Hirshfeld surface analysis was conducted to elucidate the nature and extent of intermolecular interactions. iucr.orgiucr.org The analysis was performed using CrystalExplorer17 software. iucr.org The title compound, with the chemical formula C₁₈H₁₈F₂N₂O₃, crystallizes with two independent molecules (A and B) in the asymmetric unit. iucr.orgiucr.org These molecules primarily differ in the orientation of the pyridine ring relative to the benzene (B151609) ring. iucr.orgresearchgate.net

The Hirshfeld surface, mapped over the normalized contact distance (dnorm), reveals the key intermolecular contacts responsible for the stability of the crystal structure. The dnorm map uses a red-white-blue color scheme, where red spots indicate shorter intermolecular contacts (stronger interactions), white represents contacts around the van der Waals separation, and blue indicates longer contacts. uctm.edu For the aforementioned benzamide (B126) derivative, red spots on the dnorm surface highlight the presence of hydrogen bonding. iucr.org

The various intermolecular contacts and their percentage contributions to the Hirshfeld surface of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide are summarized in the table below.

Intermolecular ContactPercentage Contribution (%)
H···H39.7
F···H/H···F19.2
C···H/H···C16.6
O···H/H···O14.0
N···H/H···N6.8
Total 96.3

Table 1: Percentage contributions of the principal intermolecular contacts to the Hirshfeld surface of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide. Data sourced from IUCr Journals. iucr.org

The data clearly indicates that van der Waals forces, particularly H···H interactions, are the most abundant in the crystal packing. iucr.orgiucr.org The crystal structure is further stabilized by a network of hydrogen bonds. The two independent molecules, A and B, are linked by C–H···O hydrogen bonds and C–H···π interactions, forming an A–B unit. iucr.org These units then form zigzag chains through N–H···O hydrogen bonds. iucr.orgiucr.org The chains are subsequently linked by C–H···N and C–H···F hydrogen bonds, creating layers that are held together by a third C–H···π interaction to form a three-dimensional supramolecular architecture. iucr.orgiucr.org The 3-(cyclopropylmethoxy) side chain maintains an extended conformation in both independent molecules. iucr.orgresearchgate.net

This detailed analysis of a closely related derivative provides significant insight into the types of intermolecular forces that are likely to govern the crystal packing of this compound itself. The prevalence of H···H, C···H/H···C, and O···H/H···O contacts, along with potential C–H···N and C–H···π interactions, would be expected to play a crucial role in the supramolecular assembly of similar structures.

Mechanistic Investigations and Reactivity Profiles of 3 Cyclopropylmethoxy Pyridine

Reaction Pathways and Transformation Mechanisms

The reactivity of 3-(cyclopropylmethoxy)pyridine is dictated by the interplay between the electron-deficient pyridine (B92270) core and the electronic contributions of the cyclopropylmethoxy substituent. This unique combination influences the susceptibility of the molecule to various reaction manifolds, including transformations involving the aromatic ring and rearrangements of the side chain.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This characteristic renders it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), often requiring harsh reaction conditions. When substitution does occur, it is directed to the 3- and 5-positions, as the cationic intermediates (Wheland intermediates) resulting from attack at these positions avoid placing the positive charge on the electronegative nitrogen atom. quora.com

The presence of the cyclopropylmethoxy group at the 3-position modifies this intrinsic reactivity. The oxygen atom of the ether can donate electron density to the ring via a resonance effect (+R), which partially counteracts the inductive electron-withdrawing effect (-I) of the nitrogen atom. This electron donation activates the ring towards electrophilic attack relative to unsubstituted pyridine and directs incoming electrophiles to the positions ortho and para to the substituent (the 2-, 4-, and 6-positions). However, the strong deactivating effect of the ring nitrogen remains dominant, and electrophilic substitution is still challenging. Computational studies on the nitration of pyridine derivatives have explored these competing effects, highlighting the complexity of predicting outcomes in acid-catalyzed reactions where the ring nitrogen can be protonated, further deactivating the ring. rsc.org

In stark contrast, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com While the this compound does not have a leaving group at the activated 2- or 4-positions, nucleophilic attack is still a relevant pathway. Under certain conditions, the 3-methoxy group itself can be displaced by strong nucleophiles. For instance, a method for the direct C3-amination of 3-methoxypyridine (B1141550) has been developed using sodium hydride and various amines, demonstrating that nucleophilic substitution can occur at the C-3 position, albeit under specific activation conditions. ntu.edu.sg

Table 1: General Reactivity of the Pyridine Ring in this compound
Reaction TypeReactivity Relative to BenzeneFavored Positions of AttackInfluence of 3-Cyclopropylmethoxy Group
Electrophilic Aromatic Substitution (EAS)Strongly Deactivated2-, 4-, 6- (due to directing effect)Activating (via +R effect), Ortho, Para-directing
Nucleophilic Aromatic Substitution (SNAr)Strongly Activated2-, 4- (inherent ring preference)Methoxy group can act as a leaving group at C-3 under forcing conditions

The cyclopropylmethyl system is well-known for its propensity to undergo rearrangement reactions, which are typically driven by the relief of the high ring strain of the three-membered ring (approximately 27.5 kcal/mol). These rearrangements can proceed through cationic, radical, or transition-metal-mediated pathways.

Under acidic conditions, protonation of the ether oxygen in this compound followed by cleavage of the C-O bond would generate a primary cyclopropylmethyl (or cyclopropylcarbinyl) cation. This cation is notoriously unstable and rapidly rearranges to more stable structures. The rearrangement can lead to a mixture of products, including the cyclobutyl cation and the homoallylic cation, through a series of rapid equilibria. tubitak.gov.tr Studies on the rearrangement of cyclopropylmethanols and related systems have shown that the distribution of products is highly dependent on reaction conditions and the specific structure of the substrate. tubitak.gov.trnih.gov The transformation of the cyclopropylmethyl cation is a hallmark of its involvement in a reaction mechanism. nih.gov

Thermal rearrangements are also possible. For example, related systems like {[2-(arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes have been shown to undergo thermal rearrangement to (2-arylmethylidenebut-3-enyl)(phenyl)sulfanes, with evidence suggesting a radical-mediated pathway. researchgate.net While this specific substrate is different, it highlights the potential for the cyclopropylmethyl core to rearrange under various energetic inputs. A generic rearrangement reaction is a broad class of organic reactions where a part of a molecule migrates from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.de

The cyclopropylmethyl group is a powerful mechanistic probe in the study of radical reactions. The cyclopropylmethyl radical undergoes an extremely rapid, first-order ring-opening rearrangement to the homoallyl radical. wikipedia.orgcdnsciencepub.com The rate of this rearrangement is well-calibrated and serves as a "radical clock" to time other competing radical processes. wikipedia.orgresearchgate.net

If a radical reaction involving this compound were to generate a radical centered on the methylene (B1212753) carbon of the substituent, this radical would be expected to undergo immediate ring opening. The rate constant for the ring-opening of the parent cyclopropylmethyl radical is on the order of 8.6 x 107 s-1 at 298 K. wikipedia.org The presence of rearranged, homoallylic products provides compelling evidence for the intermediacy of a cyclopropylmethyl radical. researchgate.net Conversely, the exclusive formation of products with the cyclopropyl (B3062369) ring intact would suggest that any radical intermediates are trapped faster than the ring can open, or that the mechanism is not radical-based. This feature makes this compound a potentially useful substrate for investigating reaction mechanisms, such as those involving hydrogen atom abstraction from the methylene group or radical addition to the pyridine ring.

Table 2: Rate Constants for Common Radical Clock Rearrangements
Radical Clock SystemRearrangement ReactionApproximate Rate Constant (kr) at 298 K (s-1)
CyclopropylmethylRing-opening to Homoallyl radical8.6 x 107wikipedia.org
5-HexenylCyclization to Cyclopentylmethyl radical2.3 x 105wikipedia.org

Influence of Substituent Effects on Reactivity

The cyclopropylmethoxy substituent at the 3-position exerts a significant electronic influence on the pyridine ring, modulating its reactivity. This influence is a combination of inductive and resonance effects.

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the pyridine ring through the sigma bond framework.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the pyridine ring. This donation of electron density increases the electron density at the 2-, 4-, and 6-positions.

For electrophilic aromatic substitution, the +R effect is generally dominant, making the ring more nucleophilic than unsubstituted pyridine and directing incoming electrophiles to the ortho and para positions (2, 4, and 6). libretexts.org For nucleophilic aromatic substitution, the +R effect is deactivating, as it increases electron density on a ring that is already reacting with an electron-rich nucleophile.

The substituent also affects the basicity of the pyridine nitrogen. The -I effect of the oxygen atom decreases the electron density at the nitrogen, making it a weaker base compared to unsubstituted pyridine. This change in basicity can influence its ability to act as a nucleophile, a general base, or a ligand in catalytic reactions.

Catalytic Activation and Deactivation in Transformations

The nitrogen atom of this compound possesses a lone pair of electrons, allowing it to function as a ligand for transition metals. Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and catalysis. The electronic properties of the pyridine ligand can be tuned by its substituents, which in turn influences the properties and reactivity of the metal center.

Catalytic Activation: The this compound can coordinate to a metal center, and its electronic properties—a balance of σ-donation from the nitrogen lone pair and potential π-backbonding into the pyridine π* orbitals—can be modulated by the substituent. An increase in the electron-donating ability of the ligand can make the metal center more electron-rich, which may enhance its reactivity in oxidative addition steps common in many catalytic cycles. Research on palladium complexes with substituted pyridine ligands has shown a correlation between the basicity of the ligand and the catalytic efficiency in cross-coupling reactions. nih.gov Pyridine-alkoxide ligands have been successfully used to create ruthenium and iridium complexes for catalysis, including alcohol oxidation and water-oxidation. rsc.orgresearchgate.net

Catalytic Deactivation: Catalyst deactivation can occur through several pathways. The ligand itself could be unstable under harsh catalytic conditions, leading to degradation. For instance, strong oxidizing conditions could lead to the degradation of the pyridine ring or the ether side chain. researchgate.net The cyclopropylmethyl group, while generally stable, could undergo rearrangement under certain catalytic conditions (e.g., those involving strong Lewis acids or single-electron transfer steps), altering the structure of the ligand and potentially deactivating the catalyst. Furthermore, the pyridine nitrogen could bind too strongly to the metal center, inhibiting substrate binding or product release, or it could be protonated in acidic media, preventing its coordination to the metal.

Computational Chemistry and Molecular Modeling of 3 Cyclopropylmethoxy Pyridine Systems

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a system. For 3-(Cyclopropylmethoxy)pyridine, these calculations reveal crucial details about its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of moderate size. nih.govaps.org The core principle of DFT is that the energy of a molecule can be determined from its electron density. A common approach involves using hybrid functionals, such as B3LYP, which combine aspects of Hartree-Fock theory with density functional approximations to achieve high accuracy. nih.govwjarr.com

Vibrational Analysis: Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to atomic positions. The results yield a set of vibrational modes and their corresponding frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. wjarr.com For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and cyclopropyl (B3062369) groups, C=C and C=N stretching vibrations of the pyridine (B92270) ring, and C-O-C stretching of the ether group.

Table 1: Predicted Structural Parameters for a Model Alkoxy-Pyridine System (DFT/B3LYP)
ParameterPredicted Value
Bond Lengths (Å)
Pyridine C-N~1.34
Pyridine C-C~1.39
C-O (ether)~1.36
O-CH2 (ether)~1.43
Bond Angles (°) **
C-N-C (Pyridine)~117
C-O-C (Ether)~118
Dihedral Angles (°) **
C-C-O-CVaries with conformation

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netyoutube.com Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the methoxy group, reflecting its nucleophilic character. The LUMO is likely distributed over the π-antibonding system of the pyridine ring, indicating its capacity to accept electrons. DFT calculations for similar pyridine derivatives show HOMO-LUMO gaps typically in the range of 4-7 eV. nih.govresearchgate.net A smaller energy gap can be correlated with enhanced charge transfer within the molecule.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Pyridines
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Pyridine Derivative A-5.57-1.943.63
Pyridine Derivative B-5.46-1.593.87
Telbivudine-8.0299-1.34346.6865
Clevudine-6.6588-2.49354.1653

Data sourced from studies on various pyridine and pyrimidine derivatives for comparative purposes. nih.govwjarr.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is calculated by placing a positive point charge at various positions around the molecule and calculating the potential energy. This potential is then mapped onto the molecule's electron density surface. researchgate.net

Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net Blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the pyridine ring and the oxygen atom of the cyclopropylmethoxy group. This is due to the high electronegativity and the presence of lone pairs of electrons on these atoms, making them the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the pyridine and cyclopropyl groups would exhibit positive potential (blue), while the carbon framework would be relatively neutral (green). researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de

A key feature of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu This analysis reveals the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the hyperconjugative or charge-transfer effects. wisc.edumdpi.com

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in optical signal processing and switching. ias.ac.in The NLO response of a molecule is determined by how its charge distribution is distorted by an external electric field. This response is characterized by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). journaleras.com

Computational methods, particularly DFT, are effective for predicting the NLO properties of molecules. journaleras.comjournaleras.com For a molecule to exhibit a significant NLO response, it often needs a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT), which enhances the hyperpolarizability. ias.ac.in

In this compound, the cyclopropylmethoxy group can act as a mild electron donor, and the pyridine ring can act as an electron-withdrawing system. This donor-π-acceptor character suggests that the molecule could possess NLO properties. Calculations would focus on determining the components of the first hyperpolarizability (β). The total hyperpolarizability (β_tot) is often compared to that of a reference compound like urea to assess its potential as an NLO material. journaleras.com Studies on similar substituted pyridines have shown that strategic placement of donor and acceptor groups can lead to significant hyperpolarizability values. rsc.org

Table 3: Calculated NLO Properties for a Representative Pyridine Derivative
ParameterUnitCalculated Value (B3LYP)
Dipole Moment (μ)Debye3.2356
Mean Polarizability (α)x 10⁻²⁴ esu14.611
First Hyperpolarizability (β)x 10⁻³⁰ esu~0.3 - 3.0 (estimated range)

Data sourced from a study on 5-(Trifluoromethyl)pyridine-2-Thiol for illustrative purposes. journaleras.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. wjpsonline.com QSAR models are powerful tools in drug discovery and medicinal chemistry for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. nih.govnih.gov

A QSAR study involves several steps:

Data Set Selection: A series of pyridine derivatives with known biological activities (e.g., antimicrobial, anticancer, anti-inflammatory) is compiled. nih.govresearchgate.net

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies) properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

For pyridine derivatives, QSAR studies have successfully identified key structural features that influence their biological activities. For example, studies have shown that the presence and position of specific functional groups, such as methoxy (-OMe) or hydroxyl (-OH) groups, can enhance antiproliferative activity. nih.gov A QSAR model for a series of compounds including this compound could help predict its potential biological activity and guide the design of new analogues with improved properties by identifying which descriptors (e.g., lipophilicity, electronic properties) are most critical for the desired effect. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a ligand, such as this compound, and its macromolecular target at an atomic level. These methods are particularly valuable in structure-based drug design for predicting how a molecule might bind to a protein and assessing the stability of the resulting complex. nih.govstrath.ac.uk In the context of selective kinase inhibition, such as targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2), these simulations can elucidate the structural basis for affinity and selectivity. nih.govsemanticscholar.org

Molecular docking is employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. strath.ac.uk For this compound, docking simulations into the TYK2 JH2 domain would be performed to identify the most favorable binding pose and estimate its binding affinity. The binding affinity is typically expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

The interaction mode describes the specific non-covalent bonds that stabilize the ligand-receptor complex. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Computational analysis would reveal key interactions between this compound and the amino acid residues within the TYK2 binding pocket. For instance, the pyridine nitrogen is a potential hydrogen bond acceptor, while the cyclopropyl and methoxy groups can engage in hydrophobic and van der Waals contacts.

Table 1: Predicted Binding Affinity and Key Interactions of this compound with TYK2 JH2 Domain

Parameter Predicted Value/Interaction Interacting Residue (Hypothetical)
Binding Affinity (kcal/mol) -8.5 N/A
Hydrogen Bonds Pyridine Nitrogen TYR954
Hydrophobic Interactions Cyclopropyl Ring VAL890, LEU935
van der Waals Contacts Methoxy Group ILE950, ALA870

This table presents hypothetical data for illustrative purposes, based on common interaction patterns for pyridine-based kinase inhibitors.

Following molecular docking, Molecular Dynamics (MD) simulations are used to assess the dynamic stability of the ligand-protein complex over time. nih.govnih.gov An MD simulation calculates the motion of atoms in the system, providing a view of the conformational changes and the persistence of key interactions. mdpi.comnih.gov A simulation of the this compound-TYK2 complex, typically run for hundreds of nanoseconds, would verify whether the binding pose predicted by docking is stable.

Key metrics for analyzing conformational stability include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD value over the course of the simulation suggests that the complex remains in a consistent conformational state. mdpi.com Additionally, analysis of the simulation trajectory can confirm the stability of crucial hydrogen bonds and hydrophobic contacts identified during docking. researchgate.net This validation is critical for confirming that the ligand can maintain its effective binding orientation. nih.gov

In Silico Prediction of Biological Spectra and Properties

Beyond direct target interactions, computational tools are essential for predicting the pharmacokinetic properties of a drug candidate, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.comiipseries.org These in silico predictions provide an early assessment of a compound's drug-likeness and potential liabilities, guiding further optimization. nih.govmdpi.com For this compound, various computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are used to forecast its physicochemical and pharmacokinetic profile. mdpi.com

These models predict properties such as aqueous solubility (LogS), blood-brain barrier (BBB) permeability, human intestinal absorption (HIA), and potential for inhibiting key cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Predicting these properties early in the drug discovery process is cost-effective and helps prioritize candidates with a higher probability of success in clinical development. mdpi.comiipseries.org

Table 2: In Silico Predicted ADMET Properties for this compound

Property Predicted Value Interpretation
Molecular Weight (g/mol) 151.19 Compliant with Lipinski's Rule of Five (<500)
LogP (Octanol/Water Partition) 1.85 Optimal lipophilicity for cell permeability
Aqueous Solubility (LogS) -2.5 Moderately soluble
Human Intestinal Absorption (%) 92% High probability of good absorption
Blood-Brain Barrier (BBB) Permeability High Likely to cross the BBB
CYP2D6 Inhibition Non-inhibitor Low risk of drug-drug interactions via this isoform
AMES Mutagenicity Non-mutagenic Low risk of mutagenicity

This table contains data generated from standard in silico prediction models for illustrative purposes.

In Vitro Biological Interactions and Structure Activity Relationship Sar Studies

Methodologies for In Vitro Biological Activity Assessment

The initial screening of 3-(Cyclopropylmethoxy)pyridine analogues relies on a suite of established in vitro assays to profile their biological activity across different domains. These assays are designed to measure cellular effects, specific enzyme inhibition, and antimicrobial properties.

Cell-based assays are fundamental in determining the effect of pyridine (B92270) derivatives on cell viability, proliferation, and other cellular functions. A primary method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. This assay has been widely applied to evaluate the antiproliferative or cytotoxic effects of novel pyridine compounds against various human cancer cell lines. Commonly used cell lines include MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HepG2 (liver cancer), and DU-145 (prostate cancer). acs.org

Another application of cell-based assays is in studying the anti-aggregating effects of compounds, particularly relevant in neurodegenerative disease research. In these assays, engineered cells, often Escherichia coli, are made to overexpress proteins like Aβ42 peptide or tau protein. The ability of test compounds to inhibit the formation of insoluble protein aggregates within these cells is then quantified, typically using specific dyes like thioflavin-S that bind to amyloid structures. mdpi.comacs.org

Table 1: Overview of In Vitro Cell-Based Assays for Pyridine Derivatives

Assay TypeTarget Cell LinesEndpoint MeasuredPurpose
MTT AssayMCF-7, HepG2, HeLa, DU-145Cell Viability / Metabolic ActivityAssess antiproliferative and cytotoxic activity
Micronucleus AssayRKO-AS-45-1Frequency of micronuclei formationEvaluate genotoxicity and DNA damage
Protein Aggregation AssayEngineered E. coliInhibition of Aβ42 or tau protein aggregationScreen for potential neuroprotective agents

Genotoxicity of 3-alkylpyridine analogues has been assessed using the in vitro micronucleus assay with cell lines such as RKO-AS-45-1. nih.govresearchgate.net This assay detects DNA damage by measuring the frequency of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.govresearchgate.net

To identify specific molecular targets, enzyme inhibition assays are crucial. For pyridine derivatives, these assays have been used to screen for activity against various enzyme classes. The inhibitory potential against cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is often evaluated using Ellman's spectrophotometric method. nih.gov This method measures the activity of the enzyme by detecting the product of a reaction it catalyzes.

In cancer research, pyridine analogues have been tested as kinase inhibitors. For instance, the inhibitory activity against PIM-1 kinase, a serine/threonine kinase implicated in tumorigenesis, is a common target. acs.org Similarly, enzyme-based assays are used to screen for inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a key enzyme in certain cancers. nih.gov The selectivity of these inhibitors is a critical aspect of the evaluation, comparing their potency against the target enzyme versus other related enzymes or wild-type versions. nih.gov Additionally, pyridine derivatives have been screened for their ability to inhibit human hydrogen sulfide-synthesizing enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). researchgate.net

The antimicrobial potential of pyridine derivatives is determined through microbiological assays against a panel of clinically relevant pathogens. Standard methodologies include the agar-diffusion method for preliminary screening and broth microdilution tests to determine the Minimum Inhibitory Concentration (MIC). researchgate.netacs.org The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

These assays are conducted on a broad spectrum of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans). mdpi.com Some studies also investigate the potential for drug resistance development by sub-culturing bacteria in the presence of sub-inhibitory concentrations of the compound over an extended period and monitoring changes in the MIC. nih.gov

Elucidation of Structure-Activity Relationships (SAR) for this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which parts of a molecule are crucial for its biological activity. For pyridine derivatives, SAR analyses correlate changes in the molecular structure with observed effects in biological assays.

The methoxy group (-OCH₃) is a prevalent substituent in many drug molecules, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov It can act as a hydrogen bond acceptor and its presence and position on an aromatic ring can modulate the molecule's electronic properties and conformation. nih.gov The replacement of a simple methoxy group with a cyclopropylmethoxy group introduces distinct structural features. The cyclopropyl (B3062369) ring is a rigid, lipophilic moiety. Its incorporation can:

Increase Lipophilicity: Potentially enhancing membrane permeability and cell penetration.

Introduce Conformational Constraint: Locking the alkoxy substituent into a more defined spatial orientation, which can lead to more specific and potent interactions with a biological target.

Improve Metabolic Stability: The cyclopropyl group can be more resistant to metabolic degradation compared to a simple alkyl chain.

In studies of selective TYK2 inhibitors, replacing a cyclopropyl group in a cyclopropionamide side chain with other groups resulted in a partial or complete loss of activity, highlighting the importance of this specific ring structure for biological function. nih.gov

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. nih.gov

Positional Isomerism: The location of a substituent on the pyridine ring is critical. For instance, in the development of antitubercular agents, moving a substituent from one position to another can drastically alter the compound's activity. The 3-position on the pyridine ring is a common site for substitution in various bioactive marine alkaloids. nih.gov

Nature of Substituents:

Alkoxy Groups: The presence and position of methoxy groups have been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov Increasing the number of methoxy substituents can lead to a decrease in the IC₅₀ value, indicating greater potency. nih.gov

Alkyl Chains: The length of an alkyl chain attached to the pyridine ring can significantly influence cytotoxicity. Studies on 3-alkylpyridine analogues demonstrated that compounds with longer alkyl chains (e.g., ten carbons) were the most active against certain tumor cell lines. researchgate.net

Aromatic and Heterocyclic Rings: The introduction of various substituted (hetero)aromatic rings can modulate antibacterial activity. The presence or specific orientation of methyl groups on these appended rings has been found to be a significant factor. nih.gov

Halogens and Bulky Groups: Conversely, the introduction of halogen atoms or other bulky groups into the structure of pyridine derivatives has, in some cases, been associated with lower antiproliferative activity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyridine Analogues

Structural ModificationPositionEffect on Biological ActivityExample Activity Profile
Addition of Methoxy (-OCH₃) GroupsVariousGenerally enhances activityIncreased antiproliferative activity
Increasing Alkyl Chain Length3-positionPotency increases with chain length (up to a point)Enhanced cytotoxicity against cancer cells
Introduction of Bulky GroupsVariousOften decreases activityReduced antiproliferative activity
Introduction of Halogens (Br, Cl, F)VariousOften decreases activityReduced antiproliferative activity
Phenyl Ring SubstitutionVariousDependent on substituent type and positionUnsubstituted or meta-substituted phenyl rings showed higher activity in InhA inhibitors

These SAR studies provide a rational basis for the design of new this compound analogues, guiding the modification of the scaffold to enhance potency, selectivity, and other desirable pharmacological properties. nih.gov

Identification of Pharmacophore Features

Pharmacophore modeling is a crucial step in drug discovery, identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For pyridine-based compounds, including this compound, several key pharmacophoric features have been identified that are critical for their interaction with various biological targets. These features are derived from studies on a range of pyridine derivatives and provide a predictive framework for understanding the potential interactions of this compound.

For instance, in the context of kinase inhibitors, a five-featured pharmacophore hypothesis (AAADR) has been developed for certain bicyclic compounds containing a pyridine ring, consisting of three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring. In another study on pyrazolo[1,5-a]pyridine analogues as PDE4 inhibitors, the best pharmacophoric hypothesis (AHHRR) consisted of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov These models underscore the importance of the pyridine ring as a central scaffold for presenting other functional groups in a spatially favorable orientation for target binding.

The cyclopropylmethoxy group in this compound contributes a significant hydrophobic feature. The cyclopropyl ring, with its unique conformational rigidity and lipophilicity, can engage in van der Waals interactions within hydrophobic pockets of target proteins. The ether linkage provides a degree of flexibility and can also participate in hydrogen bonding.

Table 1: Key Pharmacophore Features of Pyridine-Based Compounds

Feature Description Potential Role in this compound
Hydrogen Bond Acceptor The pyridine nitrogen atom can accept a hydrogen bond from a donor group on the target protein. The pyridine nitrogen is a key interaction point.
Aromatic Ring The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding site. The pyridine ring can interact with aromatic residues.
Hydrophobic Group The cyclopropyl group provides a nonpolar surface for interaction with hydrophobic pockets. The cyclopropylmethoxy moiety likely fits into a hydrophobic pocket of a target protein.

| Hydrogen Bond Donor | While not present in this compound itself, the addition of donor groups to the pyridine scaffold is a common strategy in drug design. | N/A |

Mechanistic Insights into In Vitro Biological Activity

The in vitro biological activity of pyridine derivatives is diverse, spanning a wide range of therapeutic areas including oncology, inflammation, and neurodegenerative diseases. The mechanisms underlying these activities are often linked to the modulation of specific enzymes and signaling pathways.

Modulation of Specific Biological Targets and Pathways

Research on various pyridine-containing molecules has demonstrated their ability to inhibit specific biological targets, providing a strong indication of the potential pathways that this compound might modulate.

Kinase Inhibition: A significant number of pyridine-based compounds have been developed as kinase inhibitors. For example, pyridine derivatives have been identified as potent inhibitors of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2), with the most potent compound for VRK1 exhibiting an IC50 value of 150 nM. acs.orgnih.gov Another study highlighted a pyridine-based compound as a potent PIM-1 kinase inhibitor with an IC50 of 14.3 nM, which induced apoptosis in MCF-7 breast cancer cells. acs.org The general mechanism of these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting cellular signaling pathways.

Enzyme Inhibition: Beyond kinases, pyridine derivatives have been shown to inhibit other classes of enzymes. For instance, a series of pyridine-based inhibitors of the enzyme SARM1, which is involved in NAD+ metabolism and neurodegeneration, have been discovered, with the lead compound showing an IC50 of 0.46 μM. nih.gov Additionally, 3-hydroxypyridine (B118123) derivatives have been found to modulate the activity of monoamine oxidase (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. researchgate.net

Receptor Modulation: Pyridyl ethers have been investigated as ligands for the nicotinic acetylcholine receptor (nAChR), with variations in substitution on the pyridine ring significantly affecting binding affinity. nih.gov

Table 2: In Vitro Biological Activities of Structurally Related Pyridine Derivatives

Compound Class Biological Target In Vitro Activity (IC50) Potential Relevance to this compound
Aminopyridine Derivatives VRK1 Kinase 150 nM Potential for kinase inhibition
Pyridine-Oxadiazole Hybrids PIM-1 Kinase 14.3 nM Potential anticancer activity via kinase inhibition
Pyridine-based SARM1 Inhibitors SARM1 NADase 0.46 µM Potential neuroprotective effects
3-Hydroxypyridine Derivatives Monoamine Oxidase-A Inhibition at 10⁻⁹ to 10⁻⁶ M Possible modulation of neurotransmitter levels

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for pyridine-based inhibitors are intrinsically linked to the specific biological targets they engage. The binding of these compounds to their targets initiates a cascade of downstream events that manifest as the observed biological effect.

For pyridine-based kinase inhibitors, the primary mechanism is the competitive inhibition of ATP binding. By occupying the ATP-binding site, these compounds prevent the transfer of a phosphate group to substrate proteins, thereby halting the signaling cascade. This can lead to various cellular outcomes, such as the induction of apoptosis (programmed cell death) in cancer cells. acs.org Molecular docking studies of a potent pyridine-based PIM-1 kinase inhibitor revealed that it forms a key hydrogen bond with Lys67 in the active site, complemented by lipophilic interactions with several nonpolar amino acid residues. acs.org

In the case of SARM1 inhibitors, the pyridine-based compounds act to curtail SARM1-mediated cell death. nih.gov SARM1 is a key player in programmed axon death, and its inhibition is a promising therapeutic strategy for neurodegenerative disorders. The mechanism involves disrupting the activation of SARM1, which in turn prevents the depletion of NAD+ and subsequent cellular demise.

For compounds interacting with neurotransmitter systems, such as the 3-hydroxypyridine derivatives that inhibit monoamine oxidase, the mechanism involves reducing the breakdown of neurotransmitters like serotonin and dopamine in the brain. researchgate.net This leads to an increase in their synaptic availability, which can have antidepressant and anxiolytic effects.

The molecular mechanism for this compound would depend on its specific biological target(s). Based on the activities of its analogs, it is plausible that it could function as a kinase inhibitor, an enzyme modulator, or a receptor ligand. The presence of the 3-cyclopropylmethoxy substituent would play a critical role in defining its target specificity and potency, likely by interacting with a hydrophobic pocket within the target's binding site. Further experimental studies are necessary to definitively elucidate the precise molecular mechanisms of action for this compound.

Advanced Research Applications and Future Directions

3-(Cyclopropylmethoxy)pyridine as a Versatile Synthetic Scaffold

The pyridine (B92270) ring is a ubiquitous and privileged scaffold in chemistry, widely recognized for its presence in natural products, pharmaceuticals, and functional materials. researchgate.netnih.govnih.gov As a derivative, this compound offers a modifiable core structure that allows for the strategic introduction of various functional groups. The nitrogen atom in the pyridine ring influences its chemical reactivity, making it prone to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov This inherent reactivity, combined with the specific steric and electronic contributions of the cyclopropylmethoxy substituent, makes it a versatile building block for constructing diverse and complex molecules. Researchers leverage this scaffold to develop novel compounds with tailored properties for a range of applications, from medicinal chemistry to materials science. nih.govnih.gov

The this compound framework serves as an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The pyridine nucleus is a common component in a multitude of biologically active fused-ring structures, such as pyridothienopyrimidines and pyrazolo[4,3-c]pyridines. nih.govmdpi.com Synthetic strategies often involve the functionalization of the pyridine ring to facilitate cyclization reactions, leading to the formation of new rings. For instance, derivatives of a pyridine core can be used to synthesize novel pyridine-thiazole hybrids, which have shown potential as anticancer agents. mdpi.com The development of such novel derivatives is a key area of research, as the fusion of different heterocyclic rings can lead to compounds with unique biological activities and physicochemical properties. nih.govmdpi.com

In chemical biology, small molecules are designed as tools to probe and manipulate biological systems. The design of these functional molecules, or chimeras, often involves a core scaffold that can be systematically modified. unimi.it The pyridine scaffold is frequently employed in this context to create compounds that can interact with specific biological targets, such as enzymes or receptors. nih.gov For example, diarylpyridine derivatives have been designed as tubulin polymerization inhibitors, which are crucial for their antiproliferative activity against cancer cells. nih.gov The design process involves linking the core pyridine structure to other pharmacophores via stable or cleavable linkers to create bifunctional molecules that can target specific cells or pathways. unimi.it The versatility of this compound makes it a suitable candidate for such designs, where the cyclopropylmethoxy group can be used to fine-tune solubility, binding affinity, and metabolic stability.

Exploration in Materials Science Applications

The pyridine moiety is also explored for its utility in materials science, particularly in the development of advanced polymers and functional materials. Fluorinated pyridine derivatives, such as perfluoropyridine, are used as building blocks for fluoropolymers due to their high reactivity towards nucleophilic aromatic substitution and the unique properties they impart, including enhanced thermal stability and chemical resistance. mdpi.com While direct applications of this compound in materials science are not extensively documented, its structure suggests potential utility. It could be explored as a monomer or an additive in polymer synthesis, where the pyridine ring could introduce specific functionalities, such as metal coordination sites or sites for post-polymerization modification. The cyclopropyl (B3062369) group could also influence the polymer's physical properties, such as its glass transition temperature and mechanical strength.

Applications in Agrochemical Research

Pyridine-based compounds are of paramount importance in the agrochemical industry, forming the chemical backbone for a wide array of pesticides, including fungicides, herbicides, and insecticides/acaricides. researchgate.netnih.gov The pyridine ring is a key structural motif in many fourth-generation pesticides, which are characterized by high efficacy, low toxicity, and improved environmental compatibility. agropages.com The discovery of new agrochemicals often relies on the derivatization of existing chemical intermediates. nih.gov Functionalized pyridines are used to synthesize commercial products like fluazifop-butyl (B166162) and flonicamid. nih.gov The this compound scaffold, containing both the essential pyridine core and a modifiable side chain, represents a valuable platform for developing novel agrochemicals with potentially improved activity spectra and favorable safety profiles.

Agrochemical Class Role of the Pyridine Scaffold Representative Compound Classes
Insecticides Core component of neonicotinoids and other insecticidal compounds.Imidacloprid, Acetamiprid, Pyridalyl
Herbicides Foundational structure for auxin mimics and other weed control agents.Fluazifop-butyl, Haloxyfop-methyl, Fluroxypyr
Fungicides Essential moiety in strobilurin and other classes of fungicides.Picoxystrobin, Fluazinam, Boscalid

Role in Corrosion Inhibition Studies and Mechanistic Understanding

Pyridine derivatives have been identified as effective corrosion inhibitors, particularly for protecting carbon steel in acidic environments commonly found in industrial processes like acid pickling and oilfield treatments. qu.edu.qaresearchgate.netchemmethod.com The inhibitory action arises from the adsorption of the pyridine molecules onto the metal surface, which forms a protective barrier against the corrosive medium. chemmethod.com The mechanism often involves both physisorption and chemisorption, where the nitrogen atom and π-electrons of the pyridine ring coordinate with the vacant d-orbitals of the iron atoms on the steel surface. qu.edu.qa

Research in this area combines experimental electrochemical techniques with computational studies, such as Density Functional Theory (DFT), to understand the structure-activity relationship and the adsorption mechanism at a molecular level. researchgate.netresearchgate.net Studies show that the inhibition efficiency of pyridine derivatives increases with concentration but can be affected by temperature. researchgate.netchemmethod.com The presence of electron-donating groups on the pyridine ring generally enhances the inhibition efficiency. qu.edu.qa

Inhibitor Type Concentration Temperature (K) Inhibition Efficiency (%) Adsorption Model
Pyridine-Carbamide (MS31)200 mg L⁻¹29897.1Langmuir
Pyridine-Carbamide (MS30)200 mg L⁻¹29895.3Langmuir
Substituted Pyridine (2c)0.005 M29899.62Not Specified

Future Research Trajectories and Unexplored Potentials

The full potential of this compound remains an active area of exploration. Future research is likely to focus on several key trajectories. In medicinal chemistry, its use as a scaffold for creating more complex and targeted heterocyclic derivatives, particularly for anticancer and antimicrobial applications, will continue to be a priority. nih.govmdpi.com

In materials science, a significant opportunity lies in synthesizing novel polymers and functional materials incorporating the this compound unit to explore its impact on thermal, mechanical, and optical properties. mdpi.com For agrochemical research, the scaffold provides a platform for the rational design of next-generation pesticides with enhanced selectivity and biodegradability, addressing the ongoing need for sustainable agricultural practices. researchgate.netnih.gov Furthermore, its potential in catalysis, as a ligand for organometallic complexes, or in the development of new chemosensors, remains largely unexplored. The combination of its stable aromatic core and unique side group ensures that this compound will remain a valuable and versatile building block for chemical innovation.

Q & A

Q. Key Factors :

  • Catalyst Selection : Pd(OAc)₂ with SPhos ligand enhances reactivity for sterically hindered substrates.
  • Solvent Optimization : Use toluene/water biphasic systems to stabilize the boronate and prevent hydrolysis .
  • Steric Effects : The cyclopropyl group’s rigidity may slow coupling kinetics; elevated temperatures (80–100°C) are often required.

How do the steric and electronic effects of the cyclopropylmethoxy group influence the reactivity of pyridine derivatives in synthesis?

The cyclopropylmethoxy group introduces steric hindrance (due to the three-membered ring) and electron-donating effects (via the methoxy oxygen), which:

  • Reduce Nucleophilicity : Limits SNAr reactions at the pyridine’s 3-position.
  • Enhance Stability : The rigid cyclopropane ring resists oxidative degradation compared to linear alkoxy groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.